Methyl 6-methoxypyridazine-3-carboxylate
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Overview
Description
Methyl 6-methoxypyridazine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives.
Reaction Conditions: The compound can be synthesized through a series of reactions involving methylation and oxidation steps
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors. The process involves precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, which allows for more efficient production and better control over reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 6-methoxypyridazine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 6-methoxypyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
Comparison with Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: A structurally similar compound with a methyl group instead of a methoxy group.
Methyl 6-chloropyridine-3-carboxylate: Another related compound with a chlorine atom at the 6-position.
Uniqueness: Methyl 6-methoxypyridazine-3-carboxylate is unique due to its methoxy group, which imparts different chemical and biological properties compared to its methyl and chloro counterparts. This difference can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 6-methoxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-3-5(8-9-6)7(10)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQAKWQFKNDOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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